molecular formula C14H19Cl2NO6 B4041367 2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4041367
M. Wt: 368.2 g/mol
InChI Key: NCSGWRBGRPPUBK-UHFFFAOYSA-N
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Description

2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenoxyacetic acid: Shares the dichlorophenoxy group but differs in its overall structure and applications.

    2-(2,5-Dichlorophenoxy)ethanol: An intermediate in the synthesis of the target compound, with similar reactivity but different uses.

Properties

IUPAC Name

2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2.C2H2O4/c1-15(2)5-6-16-7-8-17-12-9-10(13)3-4-11(12)14;3-1(4)2(5)6/h3-4,9H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSGWRBGRPPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=C(C=CC(=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(2,5-dichlorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

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